3-Fluoro-2-nitropyridine
Overview
Description
3-Fluoro-2-nitropyridine is a specialized chemical compound widely used in organic synthesis and materials science. It serves as a versatile intermediate in the construction of complex molecular architectures . This compound is characterized by the presence of both a fluorine atom and a nitro group attached to a pyridine ring, which imparts unique chemical properties.
Mechanism of Action
Target of Action
3-Fluoro-2-nitropyridine is a specialized chemical compound widely used in the field of organic synthesis and materials science for its role as a versatile intermediate in the construction of complex molecular architectures . This compound features a pyridine ring substituted with both fluoro and nitro groups, which significantly influence its electronic and chemical properties .
Mode of Action
The presence of the nitro group makes this compound an effective electrophile, enabling it to participate in various nucleophilic substitution reactions that are fundamental in synthesizing pharmaceuticals, agrochemicals, and dyes . In research, this compound is particularly valued for its utility in the synthesis of heterocyclic compounds, where its reactivity allows for the introduction of nitrogen-containing rings into more complex structures .
Biochemical Pathways
This compound is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is particularly valued for its utility in the synthesis of heterocyclic compounds, where its reactivity allows for the introduction of nitrogen-containing rings into more complex structures .
Result of Action
The result of the action of this compound largely depends on the context in which it is used. In organic synthesis, it serves as a valuable intermediate for the construction of more complex molecules . In the context of biological research, it can be used to probe the function of various biochemical pathways .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the pH, temperature, and the presence of other reactive species in the reaction medium . In biological systems, factors such as the cellular environment and the presence of various enzymes and cofactors can also influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for preparing 3-Fluoro-2-nitropyridine involves the reaction of 2-nitropyridine with trifluoroacetic anhydride in the presence of iron(II) chloride as a catalyst . Another method includes the reaction of 3-amino-2-nitropyridine with sodium nitrite in fluoroboric acid . These reactions typically require controlled temperatures and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, allowing for consistent quality and higher throughput.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of the nitro group makes it an effective electrophile, enabling nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and other nucleophiles in solvents like dimethylformamide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: 3-Fluoro-2-aminopyridine.
Oxidation: Oxidized derivatives of the pyridine ring.
Scientific Research Applications
3-Fluoro-2-nitropyridine is particularly valued in scientific research for its utility in the synthesis of heterocyclic compounds. . It is used in:
Chemistry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In the development of biologically active molecules.
Medicine: For the synthesis of potential therapeutic agents.
Industry: In the production of dyes and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-nitropyridine
- 4-Fluoro-3-nitropyridine
- 2,6-Difluoropyridine
Uniqueness
3-Fluoro-2-nitropyridine is unique due to its specific substitution pattern, which imparts distinct reactivity compared to other fluorinated pyridines. The combination of the fluorine and nitro groups in the 2 and 3 positions, respectively, makes it particularly useful for certain synthetic applications where regioselectivity and electronic effects are crucial .
Properties
IUPAC Name |
3-fluoro-2-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O2/c6-4-2-1-3-7-5(4)8(9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVFHCSUEBAAOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376464 | |
Record name | 3-fluoro-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54231-35-5 | |
Record name | 3-Fluoro-2-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54231-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-fluoro-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-2-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3-Fluoro-2-nitropyridine of interest in organic synthesis?
A1: this compound serves as a versatile building block in organic synthesis due to its reactivity towards nucleophilic aromatic substitution (SNAr) reactions. [, ] The presence of the fluorine atom at the 3-position, activated by the electron-withdrawing nitro group, allows for regioselective displacement by various nucleophiles, including nitrogen-containing heterocycles and aliphatic amines. [] This enables the efficient synthesis of a diverse range of 3-substituted 2-aminopyridine derivatives, which are valuable intermediates for pharmaceuticals and agrochemicals. []
Q2: Have there been any computational studies on the reactivity of this compound?
A2: Yes, computational chemistry methods like CNDO and MNDO have been employed to study the reactivity of this compound. [] These calculations provide insights into the electronic structure and confirm the preferential substitution at the 3-position. [] This theoretical understanding supports experimental observations and guides the design of further synthetic strategies utilizing this compound as a starting material.
Q3: How does this compound compare to other related compounds in similar synthetic applications?
A3: While both this compound and 2-chloro-3-nitropyridine can potentially undergo SNAr reactions, studies indicate a preference for the fluoro derivative in certain reactions. [] This suggests that the fluorine atom imparts superior reactivity compared to the chlorine atom in these specific cases, highlighting the importance of choosing the appropriate starting material for desired synthetic transformations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.